molecular formula C5H8O3S B6588207 3-acetyl-1lambda6-thietane-1,1-dione CAS No. 1783349-31-4

3-acetyl-1lambda6-thietane-1,1-dione

Cat. No. B6588207
CAS RN: 1783349-31-4
M. Wt: 148.2
InChI Key:
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Description

3-acetyl-1lambda6-thietane-1,1-dione, commonly referred to as 3ATD, is a heterocyclic compound with a six-membered ring containing two oxygen atoms and two sulfur atoms. It is a colorless, odorless, and tasteless solid that is insoluble in water. 3ATD has been extensively studied due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

3ATD has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of sulfur-containing compounds, as well as a tool to investigate the mechanism of action of enzymes involved in sulfur-containing metabolic pathways. It has also been used to study the interaction between sulfur-containing compounds and proteins, and to study the structure and properties of sulfur-containing molecules.

Mechanism of Action

The mechanism of action of 3ATD is not well understood. However, it is thought to act as a pro-oxidant, meaning it can act as an electron donor in certain biochemical reactions. It is also thought to interact with sulfur-containing proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3ATD are not well understood. However, it has been shown to have a toxic effect on certain bacteria and fungi, and has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The major advantage of using 3ATD in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 3ATD is toxic and should be handled with caution. It should also be noted that the mechanism of action of 3ATD is not well understood, so its effects may vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for 3ATD research. These include further studies on its mechanism of action, exploring its potential applications in medicine, and further investigations into its toxicity and safety. Additionally, it could be used to study the reactivity of sulfur-containing compounds, as well as their interactions with proteins. Finally, it could be used to investigate the structure and properties of sulfur-containing molecules.

Synthesis Methods

The synthesis of 3ATD has been studied extensively over the years. The most common method involves the reaction of 1,2-dithiane with acetic anhydride in the presence of a base catalyst. This reaction yields 3ATD as the major product, along with small amounts of other byproducts. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-acetyl-1lambda6-thietane-1,1-dione involves the reaction of 2-chloroacetylthiophene with sodium ethoxide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-chloroacetylthiophene", "sodium ethoxide", "water", "acid" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetylthiophene in dry ethanol.", "Step 2: Add sodium ethoxide to the solution and stir for 1 hour at room temperature.", "Step 3: Add water to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the mixture with acid and extract with ether.", "Step 5: Dry the ether layer and evaporate the solvent to obtain 3-acetyl-1lambda6-thietane-1,1-dione." ] }

CAS RN

1783349-31-4

Molecular Formula

C5H8O3S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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